4-(1H-imidazol-1-ylcarbonyl)-3-methylquinolin-2(1H)-one
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Overview
Description
4-(1H-IMIDAZOLE-1-CARBONYL)-3-METHYL-1,2-DIHYDROQUINOLIN-2-ONE is a heterocyclic compound that features both imidazole and quinolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-IMIDAZOLE-1-CARBONYL)-3-METHYL-1,2-DIHYDROQUINOLIN-2-ONE typically involves the condensation of 1H-imidazole-1-carboxylic acid with 3-methyl-1,2-dihydroquinolin-2-one under specific reaction conditions. One common method involves the use of a coupling reagent such as carbonyldiimidazole (CDI) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1H-IMIDAZOLE-1-CARBONYL)-3-METHYL-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The quinolinone moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, dihydroquinoline derivatives, and substituted imidazole compounds .
Scientific Research Applications
4-(1H-IMIDAZOLE-1-CARBONYL)-3-METHYL-1,2-DIHYDROQUINOLIN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(1H-IMIDAZOLE-1-CARBONYL)-3-METHYL-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the quinolinone moiety can interact with hydrophobic pockets in receptor proteins. These interactions can modulate the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a wide range of biological activities.
Quinolinone: Known for its antimicrobial and anticancer properties.
Benzimidazole: Exhibits a broad spectrum of pharmacological activities.
Uniqueness
4-(1H-IMIDAZOLE-1-CARBONYL)-3-METHYL-1,2-DIHYDROQUINOLIN-2-ONE is unique due to the combination of imidazole and quinolinone moieties in a single molecule, which imparts a diverse range of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H11N3O2 |
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Molecular Weight |
253.26 g/mol |
IUPAC Name |
4-(imidazole-1-carbonyl)-3-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C14H11N3O2/c1-9-12(14(19)17-7-6-15-8-17)10-4-2-3-5-11(10)16-13(9)18/h2-8H,1H3,(H,16,18) |
InChI Key |
IHLAEEWXPKKIKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2NC1=O)C(=O)N3C=CN=C3 |
Origin of Product |
United States |
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